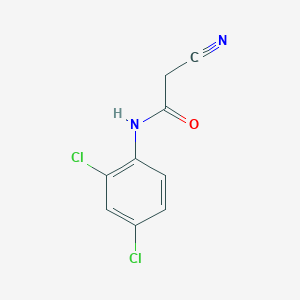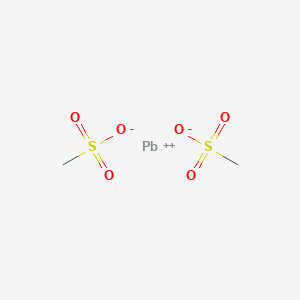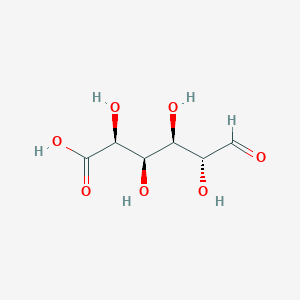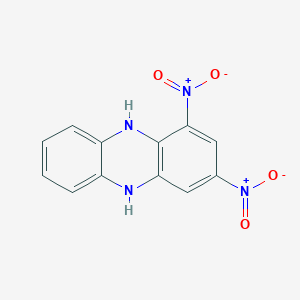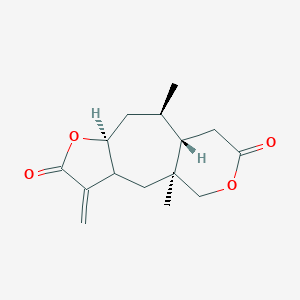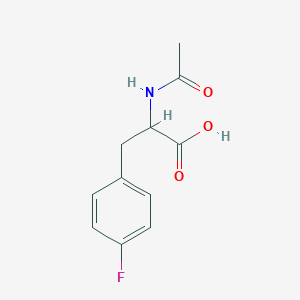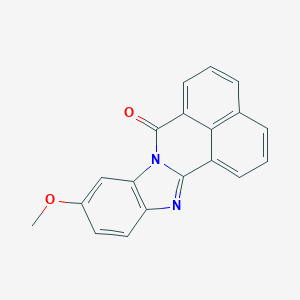
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of isoquinoline alkaloids and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is not fully understood. However, it has been proposed that this compound inhibits various signaling pathways involved in cancer cell growth and viral replication. It has also been found to modulate the immune system by reducing the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, it has been found to inhibit viral replication by targeting viral enzymes. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis method and limited availability.
Direcciones Futuras
The future directions of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- include further studies on its mechanism of action, optimization of its synthesis method, and development of analogs with improved potency and selectivity. It can also be used in combination with other anticancer drugs to enhance their efficacy. Moreover, it can be used as a lead compound for the development of new antiviral and anti-inflammatory drugs.
In conclusion, 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a synthetic compound with promising biological activities. It has shown potential as an anticancer, antiviral, and anti-inflammatory agent. Its complex synthesis method and limited availability are the major limitations in its use. Further studies are needed to explore its mechanism of action and to develop analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a complex process that involves several steps. The first step involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminobenzimidazole in the presence of triethylamine to form an intermediate compound. The intermediate compound is then reduced using palladium on carbon and hydrogen gas to form 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- has been extensively studied for its biological activities. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In antiviral research, it has been found to inhibit the replication of hepatitis C virus and dengue virus. In anti-inflammatory research, it has been found to reduce the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
15220-29-8 |
|---|---|
Nombre del producto |
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- |
Fórmula molecular |
C19H12N2O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
7-methoxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O2/c1-23-12-8-9-15-16(10-12)21-18(20-15)13-6-2-4-11-5-3-7-14(17(11)13)19(21)22/h2-10H,1H3 |
Clave InChI |
YJWLUPCULVIOEI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
SMILES canónico |
COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
Otros números CAS |
15220-29-8 |
Sinónimos |
10-Methoxy-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



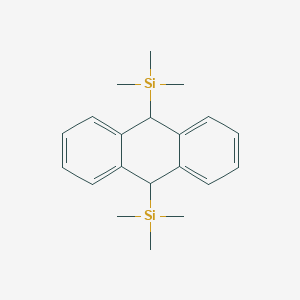
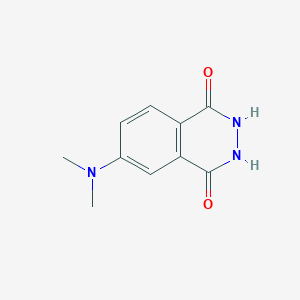
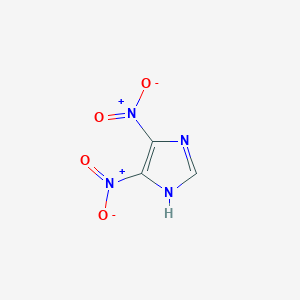
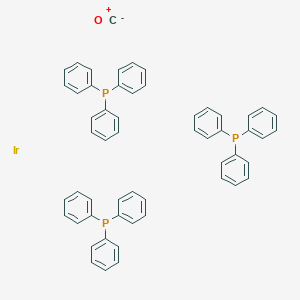
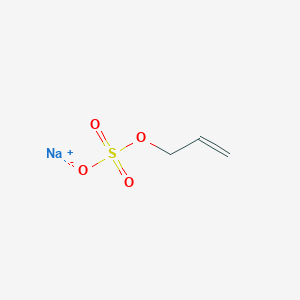
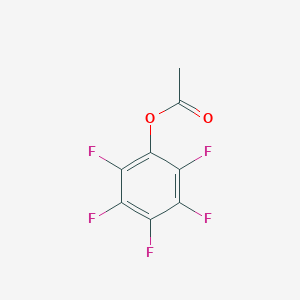
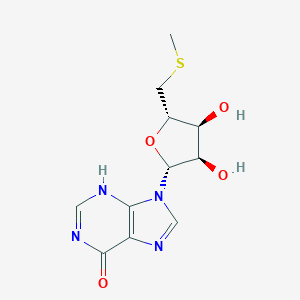
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
